molecular formula C14H16N4O3 B8108930 (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine

(3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine

Cat. No.: B8108930
M. Wt: 288.30 g/mol
InChI Key: KFTWBMVMZHDPKV-UHFFFAOYSA-N
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Description

(3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine is a complex organic compound featuring a unique triazolo-oxazepine core fused with a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a benzo[d][1,3]dioxole derivative, followed by the formation of the triazolo-oxazepine ring system through cyclization reactions involving azides and amines under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and functionalization can lead to the creation of valuable products with diverse applications.

Mechanism of Action

The mechanism of action of (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine
  • (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)ethanamine
  • (3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)propanamine

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzo[d][1,3]dioxole moiety with a triazolo-oxazepine core makes it a versatile compound for various applications.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydrotriazolo[5,1-c][1,4]oxazepin-7-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c15-4-9-5-18-11(7-19-6-9)14(16-17-18)10-1-2-12-13(3-10)21-8-20-12/h1-3,9H,4-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTWBMVMZHDPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC2=C(N=NN21)C3=CC4=C(C=C3)OCO4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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